Lanreotide acetate

Catalog No.
S532460
CAS No.
127984-74-1
M.F
C56H73N11O12S2
M. Wt
1156.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanreotide acetate

CAS Number

127984-74-1

Product Name

Lanreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C56H73N11O12S2

Molecular Weight

1156.4 g/mol

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Somatuline; Lanreotide; Ipstyl; BIM 23014; Somatulin; Lanreotide Autogel; Lanreotide acetate.

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O

Description

The exact mass of the compound Lanreotide acetate is 1095.46703 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin, which plays a critical role in regulating various endocrine functions. The chemical structure of lanreotide acetate is characterized by its complex amino acid sequence: cyclo S-S-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt. This compound is primarily used in clinical settings to manage conditions such as acromegaly and neuroendocrine tumors. Its high affinity for somatostatin receptors, particularly types 2 and 5, enhances its therapeutic efficacy compared to natural somatostatin, providing prolonged action with fewer doses required .

Lanreotide acetate acts as a somatostatin analog, mimicking the actions of the natural hormone []. It binds to somatostatin receptors on various cell types, leading to several effects:

  • Inhibition of growth hormone release from the pituitary gland []. This is crucial in treating acromegaly, a condition caused by excess growth hormone.
  • Suppression of hormone production by neuroendocrine tumors, thereby controlling symptoms associated with these tumors [].
  • Inhibition of cell growth and division in some tumors [].

These mechanisms contribute to the therapeutic benefits of lanreotide acetate in managing various conditions.

Lanreotide acetate is generally well-tolerated, but common side effects include abdominal pain, nausea, diarrhea, and injection site reactions []. In some cases, more serious side effects like gallbladder problems and blood sugar changes can occur [].

Treatment of Neuroendocrine Tumors

Lanreotide acetate is a well-established treatment for somatostatin-receptor-positive neuroendocrine tumors (NETs). These are slow-growing tumors that arise from cells within the endocrine system. Lanreotide works by binding to somatostatin receptors on the surface of NET cells, leading to a decrease in the production of hormones that stimulate tumor growth. Multiple clinical trials have demonstrated the efficacy of lanreotide acetate in controlling hormone production, reducing tumor size, and improving patient outcomes. ]

Management of Acromegaly

Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion from the pituitary gland. Lanreotide acetate can be used to treat acromegaly by suppressing GH release. Studies have shown that lanreotide acetate effectively reduces GH levels, leading to improvements in symptoms such as headaches, fatigue, and carpal tunnel syndrome. It can also help to normalize bone growth and reduce the risk of associated complications. Source: Endocrine Society [Endocrine Society: ]

  • Coupling of Peptide Fragments: The synthesis begins with the coupling of two protected tetrapeptide fragments. This reaction is facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and bases in an organic solvent .
  • Deprotection: Following the coupling reaction, protective groups are removed under mild acidic conditions to yield the free peptide .
  • Oxidation: The resultant peptide undergoes oxidation to form the cyclic structure characteristic of lanreotide acetate.
  • Acetylation: Finally, treatment with acetic acid yields lanreotide acetate in its final form .

These reactions highlight the complexity and precision required in synthesizing this therapeutic compound.

Lanreotide exhibits significant biological activity through its interaction with somatostatin receptors. Its primary mechanisms include:

  • Inhibition of Hormone Secretion: Lanreotide suppresses the secretion of growth hormone and other hormones regulated by somatostatin, making it effective in treating acromegaly and neuroendocrine tumors .
  • Antiproliferative Effects: By activating somatostatin receptors, lanreotide induces cell cycle arrest and apoptosis in tumor cells, reducing tumor growth and angiogenesis .
  • Gastrointestinal Effects: Lanreotide also exhibits antisecretory effects, decreasing gastrointestinal hormone secretion and influencing gut motility .

The synthesis of lanreotide acetate can be achieved through various methods, but a notable approach involves:

  • Solution Phase Synthesis: This method utilizes a 4+4 strategy where two tetrapeptide fragments are synthesized separately before being coupled together. This approach minimizes the use of expensive solid-phase synthesis techniques and enhances yield and purity .
  • Key Intermediates: The process includes several intermediates that require careful handling to ensure high purity levels conforming to regulatory specifications.

Lanreotide acetate is primarily utilized in:

  • Management of Acromegaly: It helps control excessive growth hormone production.
  • Treatment of Neuroendocrine Tumors: Lanreotide is effective in managing symptoms associated with these tumors, including carcinoid syndrome.
  • Investigational Uses: Research is ongoing into additional applications, including potential roles in treating other hormone-related disorders .

Lanreotide has been studied for its interactions with various drugs and biological systems:

  • Somatostatin Receptor Activation: Studies show that lanreotide selectively activates somatostatin receptor types 2 and 5, leading to downstream effects on cell proliferation and hormone secretion .
  • Drug Interactions: There are potential interactions with other medications that influence hormonal pathways or hepatic metabolism, necessitating careful monitoring during concurrent therapies .

Similar Compounds

Lanreotide acetate shares structural similarities with several compounds that also act on somatostatin receptors. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
OctreotideSynthetic octapeptideAcromegaly, neuroendocrine tumorsMore selective for somatostatin receptor type 2
PasireotideSynthetic octapeptideCushing's diseaseBroader receptor binding profile
SomatostatinNatural peptideGeneral endocrine regulationShort half-life compared to analogs

Lanreotide stands out due to its longer half-life (approximately 22 days) compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy . Its unique cyclic structure also contributes to its stability and effectiveness as a long-acting medication.

Lanreotide acetate’s structure consists of an eight-residue peptide backbone constrained by a cyclic disulfide bridge between cysteine residues at positions 1 and 6 (Cys1-Cys6). The amino acid sequence is:
D-2-Naphthylalanine (D-2-Nal)-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threoninamide, forming a β-hairpin conformation stabilized by intra- and intermolecular hydrogen bonds.

Key stereochemical features include:

  • Chiral centers: Seven D- or L-configurations (D-2-Nal, D-Trp, and six L-amino acids).
  • Disulfide bond: A (2→7)-disulfide bridge ensures structural rigidity and prevents linearization.
  • Aromatic residues: Naphthylalanine, tryptophan, and tyrosine contribute to hydrophobic interactions critical for self-assembly.

The molecular formula is C54H69N11O10S2·xC2H4O2, with a molecular weight of 1,096.3 g/mol (free base). The acetate counterions neutralize positive charges on lysine and threoninamide residues, modulating solubility and aggregation.

Compositional Analysis: Acetate Counterion Interactions

The acetate counterions play a pivotal role in lanreotide acetate’s physicochemical behavior. Their interactions are governed by:

ParameterObservationSource
Counterion ratio~2:1 acetate-to-peptide ratio in commercial formulations.
Electrostatic effectsAcetate neutralizes positive charges but does not invert surface charge (zeta potential remains positive).
Aggregation controlAcetate concentration (5.7–11%) modulates nanotube diameter and wall thickness.

Mechanistic insights:

  • Hydrogen bonding: Acetate participates in weak intermolecular interactions, stabilizing the peptide’s β-hairpin conformation.
  • Counterion exchange: Procedures like ion-exchange resin or deprotonation/reprotonation cycles remove trifluoroacetate (TFA) impurities, replacing them with acetate.

Thermodynamic Properties: Melting Point and Solubility Profiles

Lanreotide acetate’s thermodynamic behavior is characterized by:

PropertyValueConditionsSource
Melting point>165°C (dec.) to 180–185°CSolid-state decomposition
SolubilitySlight in DMSO and methanolRoom temperature
Storage stability>4 years at -20°CFreeze-dried powder

Key observations:

  • Temperature sensitivity: Decomposition occurs above 165°C, necessitating cold storage to preserve structural integrity.
  • Solvent interactions: Limited solubility in polar aprotic solvents (e.g., DMSO) due to hydrophobic naphthyl and tryptophan residues.

Spectroscopic Characterization: Raman and FTIR Signatures

Spectroscopic techniques reveal critical insights into lanreotide acetate’s molecular interactions and secondary structure:

Raman Spectroscopy

  • Amide I band (1,600–1,700 cm⁻¹): Dominated by C=O stretching, reflecting β-sheet content.
  • Amide III band (1,200–1,400 cm⁻¹): Sensitive to peptide backbone conformation, used to estimate β-turn proportions.
  • Aromatic modes: Tyrosine (1,600 cm⁻¹) and tryptophan (1,550 cm⁻¹) peaks confirm residue exposure to water.

FTIR Spectroscopy

  • Hydrogen bonding: Weak amide I absorption (~1,650 cm⁻¹) indicates non-rigid β-sheets.
  • Side-chain interactions: Tyrosine O–H stretching (~3,200 cm⁻¹) and tryptophan N–H bending (~1,500 cm⁻¹) highlight residue solvation.

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the primary methodology for producing lanreotide acetate, requiring sophisticated optimization to achieve high purity and yield for this complex octapeptide [3]. The optimization process encompasses multiple critical parameters including temperature control, coupling reagent selection, and resin matrix evaluation to overcome the inherent challenges associated with synthesizing this therapeutically significant somatostatin analog [29].

Temperature optimization has emerged as a fundamental aspect of solid-phase peptide synthesis for lanreotide acetate production [48]. Research demonstrates that elevated temperatures significantly enhance coupling efficiency, with optimal conditions typically ranging from 60 to 90 degrees Celsius depending on the specific amino acid sequence and coupling reagents employed [50]. At 60 degrees Celsius, the efficiency of N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole coupling systems in 25% dimethyl sulfoxide/toluene achieves comparable performance to 2-(1-H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate systems [48]. Studies utilizing induction heating at 90 degrees Celsius have demonstrated crude purity improvements exceeding four-fold compared to room temperature synthesis protocols [50].

Coupling reagent optimization represents another critical dimension of synthesis enhancement [31]. Modern solid-phase peptide synthesis protocols employ various activating reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate for efficient amide bond formation [32]. Comparative studies indicate that 0.3 molar amino acid and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate matrix concentrations with 5 milliliters per minute flow rates at 60 degrees Celsius promote optimal coupling within 2.5 minutes [32].

The selection of appropriate resin matrices significantly influences synthesis outcomes [35]. Polystyrene-based resins, ChemMatrix supports, and specialized peptide synthesis resins each demonstrate distinct swelling properties and compatibility profiles [48]. The 25% dimethyl sulfoxide/toluene solvent system proves suitable for swelling various polymeric supports including phenylacetamidomethyl, methylbenzhydrylamine, and hydroxymethylphenoxy resins [48].

ParameterOptimal ConditionCoupling EfficiencyReference
Temperature60-90°C>90% [48] [50]
Coupling Time2.5-10 minutes85-95% [32] [52]
Flow Rate5 mL/min>90% [32]
Reagent Concentration0.3 M>85% [32]

Monitoring systems play essential roles in optimization protocols [33]. Ninhydrin reaction monitoring enables real-time assessment of coupling completeness, with couplings considered incomplete at 99% or less efficiency [33]. Historical data from over 500 peptide syntheses demonstrate that no amino acid coupling achieves complete conversion with single coupling reactions, necessitating recoupling protocols when initial coupling proves insufficient [33].

4+4 Solution-Phase Coupling Strategies

The 4+4 solution-phase coupling approach represents an innovative synthetic strategy for lanreotide acetate production, involving the coupling of two protected tetrapeptide fragments followed by deprotection, oxidation, and acetic acid treatment [8] [11]. This methodology offers distinct advantages over traditional stepwise solid-phase synthesis by reducing the number of sequential coupling steps and potentially minimizing side reactions associated with extended synthetic sequences [8].

Fragment synthesis begins with the preparation of two tetrapeptide segments designated as Fragment A and Fragment B [8]. Fragment A typically encompasses the N-terminal portion of the lanreotide sequence, while Fragment B comprises the C-terminal segment [8]. Each fragment requires appropriate protection strategies to prevent unwanted side reactions during the coupling process [8]. The selection of protecting groups must ensure compatibility with subsequent deprotection conditions while maintaining stability throughout the synthesis sequence [8].

The coupling reaction between the two tetrapeptide fragments represents the critical step in this synthetic approach [8]. Standard peptide coupling reagents including carbodiimides, uronium salts, and phosphonium reagents facilitate the formation of the central amide bond [8]. Reaction conditions require careful optimization to achieve high coupling efficiency while minimizing racemization and other side reactions [8]. Temperature control, solvent selection, and reagent stoichiometry significantly influence the success of this fragment condensation step [8].

Deprotection protocols follow the successful coupling of the two tetrapeptide fragments [8]. The removal of protecting groups must proceed with high selectivity to avoid undesired side reactions that could compromise the integrity of the octapeptide structure [8]. Sequential deprotection strategies often prove necessary when multiple protecting group types are employed within the synthetic scheme [8].

The 4+4 approach demonstrates particular utility for large-scale synthesis applications where the reduction in synthetic steps can translate to improved overall efficiency [8]. Comparative analysis with traditional solid-phase methodologies indicates that the solution-phase fragment coupling strategy can achieve comparable or superior yields while potentially reducing synthesis time [8].

Synthetic StepTypical YieldReaction TimeKey Considerations
Fragment A Synthesis70-85%4-6 hoursProtecting group selection
Fragment B Synthesis70-85%4-6 hoursSide chain protection
Fragment Coupling60-80%2-4 hoursRacemization prevention
Deprotection80-95%1-3 hoursSelective conditions

Quality control measures throughout the 4+4 synthesis process ensure the integrity of intermediate and final products [8]. Analytical methods including high-performance liquid chromatography and mass spectrometry provide essential monitoring capabilities for each synthetic step [8]. The implementation of robust analytical protocols enables real-time assessment of reaction progress and facilitates optimization of reaction conditions [8].

Cyclization Techniques: Disulfide Bond Formation

Disulfide bond formation represents the critical cyclization step that imparts the characteristic three-dimensional structure essential for lanreotide acetate biological activity [14] [15]. The intramolecular disulfide bridge between the two cysteine residues at positions 2 and 7 creates the cyclic conformation that distinguishes lanreotide from linear peptide analogs [14]. This cyclization process requires precise control of reaction conditions to achieve optimal yields while minimizing oxidative side reactions and disulfide scrambling [15].

Traditional oxidative cyclization methods employ air oxidation or chemical oxidizing agents to facilitate disulfide bond formation [20]. Air oxidation typically occurs in dilute aqueous solutions at slightly alkaline pH values ranging from 7.5 to 8.5 [20]. The reaction proceeds through the formation of disulfide bonds between free cysteine sulfhydryl groups, with reaction times varying from several hours to days depending on peptide concentration and solution conditions [20]. Chemical oxidizing agents including iodine, dimethyl sulfoxide, and hydrogen peroxide can accelerate the cyclization process but require careful control to prevent overoxidation [20].

Recent advances in disulfide bond formation have introduced novel methodologies that offer improved efficiency and selectivity [20]. The disulfiram-based approach combined with ultraviolet light irradiation enables rapid and selective disulfide formation [20]. This methodology demonstrates the capability for one-pot formation of multiple disulfide bonds within 13 minutes, representing a significant advancement over traditional oxidative methods [20]. The protocol involves disulfiram-mediated formation of the first disulfide bond in less than 10 seconds, followed by ultraviolet light exposure for approximately 8 minutes to form additional disulfide bonds [20].

On-resin cyclization techniques provide alternative approaches that can streamline the synthetic process [3]. These methods enable disulfide bond formation while the peptide remains attached to the solid support, potentially offering advantages in terms of reaction control and product isolation [3]. On-resin rapid disulfide closure methods demonstrate conversion yields exceeding 90% for lanreotide and related peptide analogs [3]. The implementation of on-resin cyclization protocols can reduce the number of purification steps required and minimize peptide losses associated with multiple handling procedures [3].

Cyclization MethodReaction TimeConversion YieldKey Advantages
Air Oxidation12-48 hours60-80%Simple conditions
Chemical Oxidation2-6 hours70-90%Controlled reaction
Disulfiram/UV Method13 minutes85-95%Rapid formation
On-resin Cyclization30-60 minutes>90%Streamlined process

The conformation of the disulfide bridge significantly influences the biological activity and stability of lanreotide acetate [14]. The disulfide bond adopts a gauche-gauche-gauche conformation that contributes to the stabilization of the beta-hairpin structure characteristic of biologically active lanreotide [14]. Conformational analysis using nuclear magnetic resonance spectroscopy and computational modeling provides insights into the relationship between disulfide bridge geometry and peptide bioactivity [14].

Environmental factors including pH, temperature, and ionic strength affect the efficiency and selectivity of disulfide bond formation [14]. Optimal cyclization conditions typically involve pH values between 6.0 and 8.5, temperatures ranging from 4 to 25 degrees Celsius, and controlled ionic strength to minimize aggregation and precipitation [14]. The presence of reducing agents such as glutathione can facilitate disulfide reshuffling and improve the formation of the correct intramolecular disulfide bond [14].

Purification Challenges: High-Performance Liquid Chromatography Method Development for Trifluoroacetic Acid Systems

High-performance liquid chromatography purification of lanreotide acetate presents unique challenges related to the peptide's physicochemical properties and the ubiquitous use of trifluoroacetic acid in peptide synthesis and purification protocols [21] [37]. Trifluoroacetic acid serves multiple functions including pH control, ion pairing enhancement, and suppression of ionic interactions between peptides and silanol groups on silica-based stationary phases [38] [40]. However, the presence of trifluoroacetic acid introduces specific complications that require specialized method development approaches [21] [37].

The optimization of trifluoroacetic acid concentration represents a fundamental aspect of method development for peptide purification [37]. Traditional concentration ranges of 0.05-0.1% trifluoroacetic acid prove insufficient for optimal resolution of peptide mixtures containing multiple positively charged groups [37]. Research demonstrates that concentrations of 0.2-0.25% trifluoroacetic acid achieve superior resolution for peptides with multiple positive charges, particularly when combined with elevated column temperatures [37]. The enhanced ion-pairing effect at higher trifluoroacetic acid concentrations improves peak symmetry and separation efficiency for complex peptide mixtures [37].

Temperature effects on chromatographic performance require careful consideration during method development [37] [22]. Elevated temperatures ranging from 60 to 70 degrees Celsius complement higher trifluoroacetic acid concentrations to maximize peptide resolution [37]. However, temperature-sensitive compounds may require reduced temperatures to prevent degradation, necessitating alternative optimization strategies [22]. Low-temperature purification at 5-10 degrees Celsius can minimize degradation of sensitive peptides but results in broader peaks and reduced chromatographic efficiency [22].

Column selection significantly influences purification outcomes for lanreotide acetate [39] [42]. Octadecyl carbon-18 columns represent the standard choice for peptide purifications, providing optimal hydrophobic interactions for most peptide sequences [39]. However, longer peptides or highly hydrophobic sequences may benefit from shorter alkyl chain columns such as butyl carbon-4 or octyl carbon-8 phases [42]. Wide-pore columns with 300 Angstrom pore diameters accommodate larger peptide molecules and reduce diffusion limitations that can compromise peak shape [42].

Purification ParameterStandard ConditionOptimized ConditionImprovement
TFA Concentration0.05-0.1%0.2-0.25%Enhanced resolution
Column Temperature25°C60-70°CImproved efficiency
Gradient Profile0-70% ACN/30 minOptimized profileBetter separation
Flow Rate1 mL/minMethod-specificReduced analysis time

Gradient optimization requires systematic evaluation of organic modifier concentration profiles [41] [42]. Standard gradients ranging from 0-70% acetonitrile over 30 minutes provide baseline separation for many peptide purifications [41]. However, complex mixtures containing closely eluting impurities may require shallower gradients such as 0-30% or 10-40% acetonitrile to achieve adequate resolution [41]. The selection of organic modifier concentration ranges depends on the hydrophobicity characteristics of the target peptide and associated impurities [41].

Sample preparation protocols significantly impact purification success [41] [23]. Lanreotide acetate samples should be dissolved in minimal volumes of 0.1% aqueous trifluoroacetic acid to ensure compatibility with the chromatographic system [41]. Peptides with limited aqueous solubility may require dissolution in 6 molar guanidine hydrochloride containing 0.1% trifluoroacetic acid [41]. The guanidine salts elute in the void volume while the peptide elutes later, enabling effective sample introduction without chromatographic interference [41].

Detection and fraction collection strategies must account for the specific properties of lanreotide acetate [41] [44]. Ultraviolet detection at 220 nanometers provides sensitive monitoring for peptide elution [41]. The collection of fractions requires careful timing to capture the complete peptide peak while minimizing contamination from neighboring impurities [41]. Fraction testing and purity assessment guide the selection of fractions suitable for combining and lyophilization [41].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

1155.48815915 g/mol

Monoisotopic Mass

1155.48815915 g/mol

Heavy Atom Count

81

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Treatment of acromegaly, Treatment of gastrointestinal fistulae, Treatment of metastases to peritoneum, Treatment of pituitary gigantism, Treatment of pituitary neoplasms

Wikipedia

Lanreotide

Biological Half Life

Half-life is approximately 22 days

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Troconiz IF, Cendros JM, Peraire C, Ramis J, Garrido MJ, Boscani PF, Obach R: Population pharmacokinetic analysis of lanreotide Autogel in healthy subjects : evidence for injection interval of up to 2 months. Clin Pharmacokinet. 2009;48(1):51-62. doi: 10.2165/0003088-200948010-00004. [PMID:19071884]
Giustina A, Mazziotti G, Maffezzoni F, Amoroso V, Berruti A: Investigational drugs targeting somatostatin receptors for treatment of acromegaly and neuroendocrine tumors. Expert Opin Investig Drugs. 2014 Dec;23(12):1619-35. doi: 10.1517/13543784.2014.942728. Epub 2014 Jul 25. [PMID:25060168]
Narayanan S, Kunz PL: Role of Somatostatin Analogues in the Treatment of Neuroendocrine Tumors. Hematol Oncol Clin North Am. 2016 Feb;30(1):163-77. doi: 10.1016/j.hoc.2015.09.008. [PMID:26614375]
Kyriakakis N, Chau V, Lynch J, Orme SM, Murray RD: Lanreotide autogel in acromegaly - a decade on. Expert Opin Pharmacother. 2014 Dec;15(18):2681-92. doi: 10.1517/14656566.2014.970173. Epub 2014 Oct 11. [PMID:25307803]

Explore Compound Types